Cerium dioxide

Descripción general

Descripción

Es una de las aplicaciones comerciales más importantes del elemento de tierras raras cerio y un producto significativo de la minería de lantánidos . El dióxido de cerio es un polvo blanco amarillento que adopta una estructura cristalina de fluorita, lo que lo convierte en un material clave en diversas aplicaciones industriales y científicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dióxido de cerio se puede sintetizar a través de varios métodos, incluidas las técnicas de sol-gel, hidrotermal y coprecipitación. Por ejemplo, el método sol-gel implica la hidrólisis y policondensación de precursores de cerio, como el cloruro de cerio (III) heptahidratado, en presencia de una base como el amoníaco . El método hidrotermal implica el tratamiento de los precursores derivados de sol-gel a alta temperatura y presión para formar dióxido de cerio nanoestructurado .

Métodos de producción industrial: La producción industrial de dióxido de cerio generalmente implica la calcinación de oxalato de cerio o hidróxido de cerio. Este proceso implica calentar los compuestos de cerio a altas temperaturas para producir dióxido de cerio . Otro método incluye el proceso de gelificación interna, que produce microesferas de dióxido de cerio optimizando los parámetros de la solución de alimentación de cerio y los pasos subsiguientes de lavado, secado y sinterización .

Análisis De Reacciones Químicas

Tipos de reacciones: El dióxido de cerio experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y catalíticas. Es conocido por su capacidad de almacenamiento de oxígeno, que le permite liberar oxígeno en condiciones reductoras y almacenar oxígeno llenando las vacantes de oxígeno en condiciones oxidantes .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con dióxido de cerio incluyen hidrógeno, monóxido de carbono y varios hidrocarburos. Estas reacciones a menudo ocurren a altas temperaturas y atmósferas controladas para facilitar los procesos redox .

Productos principales: Los productos principales formados a partir de reacciones que involucran dióxido de cerio incluyen compuestos de cerio reducidos (como el óxido de cerio (III)) y varios productos oxidados dependiendo de los reactivos utilizados .

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalysis is one of the primary applications of cerium dioxide, particularly in automotive and industrial processes. CeO2 serves as an effective catalyst due to its ability to undergo reversible oxidation and reduction, which facilitates various chemical reactions.

Key Catalytic Uses:

- Automotive Catalysts : Cerium oxide is widely used in three-way catalysts for exhaust gas treatment in vehicles, promoting the oxidation of carbon monoxide and hydrocarbons while reducing nitrogen oxides (NOx) emissions .

- Industrial Catalysis : It is employed in processes like the water-gas shift reaction and oxidative coupling of methane, enhancing reaction efficiency .

Biomedical Applications

This compound nanoparticles (CeO2 NPs) have shown promising potential in the biomedical field due to their antioxidant properties and ability to mimic enzyme functions.

Notable Biomedical Uses:

- Antioxidant Therapy : CeO2 NPs can scavenge reactive oxygen species (ROS), providing neuroprotection and radioprotection .

- Drug Delivery Systems : Their biocompatibility allows for the development of drug delivery vehicles that enhance therapeutic efficacy .

- Bioscaffolding : In tissue engineering, CeO2 NPs are utilized to create scaffolds that support cell growth and tissue regeneration .

Environmental Applications

This compound plays a significant role in environmental remediation efforts, particularly in soil and water treatment.

Environmental Remediation Uses:

- Phytoremediation : CeO2 NPs are investigated for their ability to enhance plant growth and nutrient uptake in contaminated soils, aiding in the detoxification of pollutants .

- Pollution Control : As a diesel fuel additive, CeO2 reduces fuel consumption and emissions by improving combustion efficiency, thereby minimizing environmental impact .

Energy Applications

In energy technologies, this compound is utilized in various applications that enhance energy efficiency and sustainability.

Energy-Related Uses:

- Solid Oxide Fuel Cells (SOFCs) : CeO2 is a key component in SOFCs, acting as an electrolyte that facilitates oxygen ion conduction at high temperatures .

- Solar Cells : Its optical properties make it suitable for use in solar energy conversion systems .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Automotive catalysts, industrial reactions | Reduces emissions, enhances reaction rates |

| Biomedical | Antioxidant therapy, drug delivery | Neuroprotection, enhanced therapeutic effects |

| Environmental | Phytoremediation, pollution control | Detoxification of soils, reduced emissions |

| Energy | Solid oxide fuel cells, solar cells | Improved energy efficiency |

Case Studies

- Automotive Catalysts : A study demonstrated that vehicles equipped with CeO2-based catalysts showed a reduction in NOx emissions by up to 30%, highlighting the effectiveness of cerium oxide in automotive applications .

- Biomedical Research : Research on CeO2 nanoparticles revealed their potential in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells. In vitro studies indicated a significant decrease in cell death rates when treated with CeO2 NPs compared to untreated controls .

- Environmental Impact : A study on the effects of CeO2 as a diesel fuel additive reported a 7% reduction in fuel consumption and a 15% decrease in unburned hydrocarbons emitted from diesel engines, showcasing its environmental benefits .

Mecanismo De Acción

El mecanismo de acción del dióxido de cerio se basa principalmente en su capacidad de cambiar entre los estados de oxidación Ce³⁺ y Ce⁴⁺. Esta actividad redox permite que el dióxido de cerio actúe como un antioxidante, eliminando los radicales libres y reduciendo el estrés oxidativo . En aplicaciones antibacterianas, las nanopartículas de dióxido de cerio generan especies reactivas de oxígeno que dañan las paredes celulares bacterianas e inhiben su crecimiento .

Comparación Con Compuestos Similares

El dióxido de cerio a menudo se compara con otros óxidos metálicos, como el dióxido de titanio (TiO₂) y el óxido de zinc (ZnO), debido a sus propiedades catalíticas y fotocatalíticas similares. La capacidad única del dióxido de cerio para cambiar entre estados de oxidación y su alta capacidad de almacenamiento de oxígeno lo hacen particularmente efectivo en aplicaciones que requieren reacciones redox .

Compuestos similares:

- Dióxido de titanio (TiO₂)

- Óxido de zinc (ZnO)

- Óxido de hierro (Fe₂O₃)

- Dióxido de manganeso (MnO₂)

El dióxido de cerio destaca por sus propiedades redox reversibles y su alta estabilidad en diversas condiciones ambientales .

Actividad Biológica

Cerium dioxide (CeO₂), also known as ceria, is a rare earth oxide that has garnered significant attention in biomedical research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and applications in wound healing and neuroprotection.

Overview of this compound

This compound exists in two primary oxidation states: Ce^3+ and Ce^4+, which allows it to participate in redox reactions. This duality is crucial for its biological activity, as it can act both as an antioxidant and a pro-oxidant depending on the cellular environment. The nanoparticle form of this compound (nanoceria) exhibits enhanced properties compared to bulk ceria, making it a subject of interest in various fields, including biomedicine.

Cytotoxicity and Biocompatibility

Research has shown that the cytotoxic effects of this compound nanoparticles (CNPs) are concentration-dependent. A study evaluated the effects of different concentrations of nanocrystalline cerium oxide on human fibroblast and mesenchymal stem cell cultures. It was found that:

- At concentrations of , CNPs exhibited significant cytotoxicity, reducing cell viability by approximately 21% compared to controls (p < 0.05).

- Conversely, lower concentrations ( and ) enhanced cell proliferation by 20% and 31%, respectively (p < 0.01) .

Table 1 summarizes the effects of various concentrations of CNPs on cell viability:

| Concentration (M) | Effect on Cell Viability (%) | Statistical Significance |

|---|---|---|

| -21 | p < 0.05 | |

| +20 | p < 0.01 | |

| +31 | p < 0.01 |

Antioxidant Properties

This compound nanoparticles are recognized for their antioxidant capabilities, primarily due to their ability to scavenge reactive oxygen species (ROS). This property is particularly beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases.

- In a study investigating the neuroprotective effects of CNPs against beta-amyloid-induced toxicity in neuronal cultures, it was found that CNPs significantly reduced neuronal death from 42.7% to levels comparable to control groups, demonstrating their potential as therapeutic agents in Alzheimer's disease .

Applications in Wound Healing

Ceria's role in wound healing is attributed to its ability to promote cell proliferation and tissue regeneration. A recent study highlighted the influence of different synthesis methods and concentrations of nanocrystalline cerium oxide on human fibroblast cells involved in wound healing:

- The optimal concentration for promoting fibroblast proliferation was determined to be , where cell viability was significantly higher than at other concentrations .

Case Studies

Several case studies illustrate the diverse applications of this compound nanoparticles:

- Wound Healing : In a clinical setting, CNPs have been incorporated into wound dressings to enhance healing rates by promoting fibroblast proliferation and reducing infection rates due to their antimicrobial properties .

- Neuroprotection : In animal models of Alzheimer's disease, CNPs have shown promise in reducing oxidative damage and improving cognitive function .

- Antimicrobial Activity : Research indicates that at higher concentrations (), CNPs exhibit significant antimicrobial activity against various pathogens, making them suitable for infection control in medical applications .

Propiedades

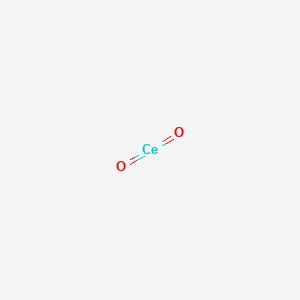

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.